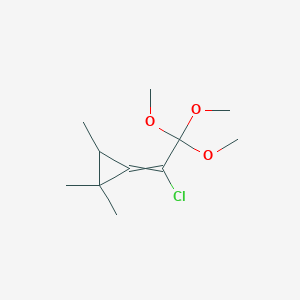
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is a synthetic organic compound known for its unique structural properties. It features a cyclopropane ring substituted with a chlorinated trimethoxyethylidene group and three methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with chlorinated and methoxylated reagents. One common method involves the use of 1,1,3-trimethylcyclopropane as the starting material, which is then reacted with 1-chloro-2,2,2-trimethoxyethane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Applications De Recherche Scientifique
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The trimethoxyethylidene group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2,2-diphenyl-cyclopropane
- 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
Uniqueness
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is unique due to its specific substitution pattern and the presence of the trimethoxyethylidene group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89878-98-8 |
|---|---|
Formule moléculaire |
C11H19ClO3 |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane |
InChI |
InChI=1S/C11H19ClO3/c1-7-8(10(7,2)3)9(12)11(13-4,14-5)15-6/h7H,1-6H3 |
Clé InChI |
JHMLQKKWVGJBJR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(OC)(OC)OC)Cl)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

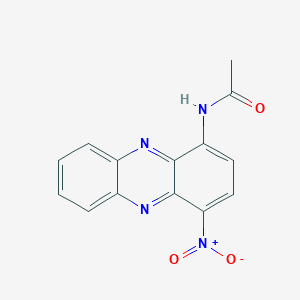
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
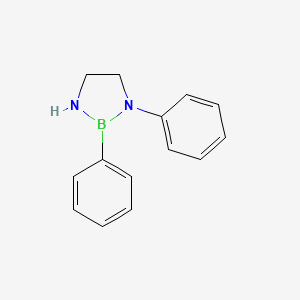
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)

![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
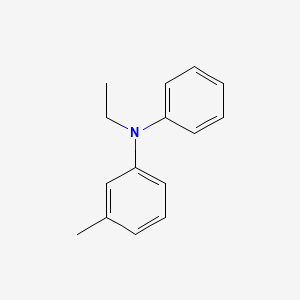
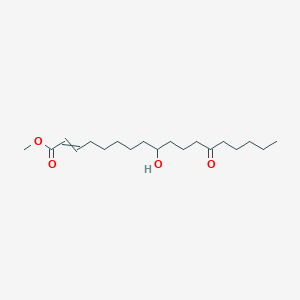
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
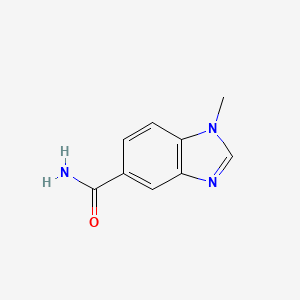
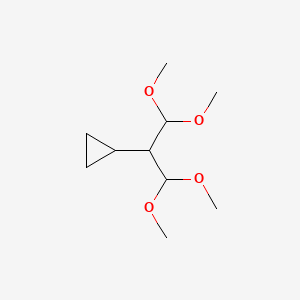
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
